Cas no 1379337-73-1 (2,4-Dichloro-6-nitropyridine)
2,4-Dichloro-6-nitropyridine Chemical and Physical Properties
Names and Identifiers
-
- 2,4-Dichloro-6-nitropyridine
- QC-6601
- Pyridine, 2,4-dichloro-6-nitro-
- FCH1315532
- AX8208320
- AB0069117
- Z4135
- ST24027310
- DTXSID60743961
- 1379337-73-1
- AKOS016002984
- DB-239520
- DS-2330
- CS-0157658
-
- MDL: MFCD19707599
- Inchi: 1S/C5H2Cl2N2O2/c6-3-1-4(7)8-5(2-3)9(10)11/h1-2H
- InChI Key: RHPOXXQUAPLUIU-UHFFFAOYSA-N
- SMILES: ClC1C=C(N=C(C=1)[N+](=O)[O-])Cl
Computed Properties
- Exact Mass: 191.94900
- Monoisotopic Mass: 191.9493327g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.7
- XLogP3: 2.6
Experimental Properties
- PSA: 58.71000
- LogP: 2.81980
2,4-Dichloro-6-nitropyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,4-Dichloro-6-nitropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D270010-50mg |
2,4-Dichloro-6-nitropyridine |
1379337-73-1 | 50mg |
$ 205.00 | 2022-06-02 | ||
| TRC | D270010-100mg |
2,4-Dichloro-6-nitropyridine |
1379337-73-1 | 100mg |
$ 335.00 | 2022-06-02 | ||
| TRC | D270010-250mg |
2,4-Dichloro-6-nitropyridine |
1379337-73-1 | 250mg |
$ 670.00 | 2022-06-02 | ||
| Matrix Scientific | 119520-250mg |
2,4-Dichloro-6-nitropyridine, 95+% |
1379337-73-1 | 95+% | 250mg |
$490.00 | 2023-09-07 | |
| Matrix Scientific | 119520-1g |
2,4-Dichloro-6-nitropyridine, 95+% |
1379337-73-1 | 95+% | 1g |
$1224.00 | 2023-09-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZE435-250mg |
2,4-Dichloro-6-nitropyridine |
1379337-73-1 | 97% | 250mg |
956CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZE435-1g |
2,4-Dichloro-6-nitropyridine |
1379337-73-1 | 97% | 1g |
2400CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZE435-5g |
2,4-Dichloro-6-nitropyridine |
1379337-73-1 | 97% | 5g |
6909CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZE435-100mg |
2,4-Dichloro-6-nitropyridine |
1379337-73-1 | 97% | 100mg |
466CNY | 2021-05-08 | |
| Fluorochem | 223283-250mg |
2,4-Dichloro-6-nitropyridine |
1379337-73-1 | 95% | 250mg |
£72.00 | 2022-02-28 |
2,4-Dichloro-6-nitropyridine Suppliers
2,4-Dichloro-6-nitropyridine Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 2,4-Dichloro-6-nitropyridine
Professional Introduction to 2,4-Dichloro-6-nitropyridine (CAS No. 1379337-73-1)
2,4-Dichloro-6-nitropyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1379337-73-1, is a significant intermediate in modern chemical synthesis, particularly within the pharmaceutical and agrochemical industries. This heterocyclic compound, featuring a pyridine core substituted with chloro and nitro functional groups, has garnered considerable attention due to its versatile reactivity and utility in constructing more complex molecular architectures.
The structural framework of 2,4-Dichloro-6-nitropyridine consists of a six-membered aromatic ring containing nitrogen, with chlorine atoms attached at the 2nd and 4th positions and a nitro group at the 6th position. This specific substitution pattern imparts unique electronic and steric properties, making it a valuable precursor for further chemical transformations. The electron-withdrawing nature of the nitro group and the electron-donating effects of the chlorine atoms influence its interaction with various reagents, enabling diverse synthetic pathways.
In recent years, 2,4-Dichloro-6-nitropyridine has been extensively explored in medicinal chemistry for its role in developing novel therapeutic agents. Its pyridine scaffold is a common motif in bioactive molecules, contributing to activities such as kinase inhibition, antiviral effects, and anti-inflammatory properties. Researchers have leveraged its reactivity to introduce additional functional groups or to serve as a building block for more intricate pharmacophores. For instance, the compound has been utilized in synthesizing inhibitors targeting diseases such as cancer and infectious disorders.
One of the most compelling applications of CAS No. 1379337-73-1 lies in its use as a key intermediate in the production of agrochemicals. The pyridine core is frequently found in pesticides and herbicides due to its ability to modulate biological processes in pests while maintaining environmental safety. Modifications of 2,4-Dichloro-6-nitropyridine have led to compounds with enhanced efficacy against weeds and pests, demonstrating its importance in sustainable agriculture.
The synthetic methodologies involving 2,4-Dichloro-6-nitropyridine have seen significant advancements with the integration of green chemistry principles. Modern approaches emphasize catalytic processes that minimize waste and energy consumption. For example, transition metal-catalyzed cross-coupling reactions have been employed to introduce new substituents onto the pyridine ring efficiently. These innovations not only improve yield but also align with global efforts toward sustainable industrial practices.
Recent studies have highlighted the potential of 2,4-Dichloro-6-nitropyridine in material science applications beyond pharmaceuticals and agrochemicals. Its ability to form coordination complexes with metals has opened avenues for developing advanced materials such as catalysts and luminescent agents. The tunable electronic properties of these complexes make them suitable for optoelectronic devices and sensors.
The commercial availability of CAS No. 1379337-73-1 ensures that researchers worldwide can access this versatile compound for their studies. Quality control measures are rigorously implemented to guarantee purity and consistency, which are critical for reproducible experimental outcomes. Manufacturers adhere to international standards to meet the demands of both academic and industrial research sectors.
Looking ahead, the future prospects of 2,4-Dichloro-6-nitropyridine are promising, with ongoing research uncovering new applications and synthetic possibilities. Advances in computational chemistry are aiding in the design of derivatives with optimized properties for specific applications. Additionally, collaborations between academia and industry are fostering innovation by combining theoretical insights with practical implementation.
In conclusion, 2,4-Dichloro-6-nitropyridine (CAS No. 1379337-73-1) stands as a cornerstone compound in synthetic chemistry due to its broad utility across multiple industries. Its role in pharmaceutical development underscores its importance in addressing global health challenges, while its applications in agrochemicals contribute to food security. As research continues to evolve, this compound will undoubtedly remain at the forefront of chemical innovation.
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